炔雌醇环丙酸酯

描述

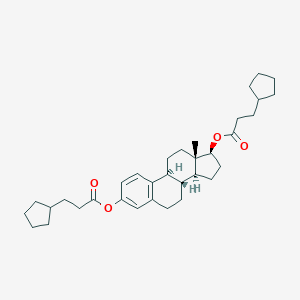

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate), commonly referred to as ECP, is a synthetic, non-steroidal compound with a wide range of potential applications in scientific research. It is an important component of the estrogen receptor pathway, and has been studied for its role in a variety of physiological processes, including reproduction and development. In addition, ECP has been investigated for its potential use in drug development and therapeutic strategies.

科学研究应用

更年期症状的激素治疗

炔雌醇环丙酸酯用于更年期症状的激素治疗 . 它有助于缓解更年期常见的症状,例如潮热、情绪波动和阴道干燥,这些症状都是由于雌激素水平下降引起的。

女性低雌激素水平的治疗

这种化合物也用于治疗女性的低雌激素水平 . 雌激素对人体许多过程至关重要,低雌激素水平会导致疲劳、体重增加和骨质疏松等症状。炔雌醇环丙酸酯有助于恢复体内的雌激素水平。

变性女性的激素治疗

炔雌醇环丙酸酯用于变性女性的激素治疗 . 它有助于发展女性的第二性征,例如乳房发育和身体脂肪的重新分布。

激素避孕

这种化合物用于女性的激素避孕 . 它通过阻止排卵、改变宫颈粘液使其难以让精子到达卵子以及改变子宫内膜以防止受精卵着床来起作用。

动物繁殖中的发情同步

炔雌醇环丙酸酯用于替换母猪的发情同步 . 它能有效地诱导黄体延长功能,用前列腺素F2α(PGF2α)治疗后,可在短时间内产生有生育能力的发情 .

质量测试和分析

炔雌醇环丙酸酯被用作特定质量测试和分析中的参考标准 . 它有助于确保这些测试的准确性和可靠性。

作用机制

Estradiol Dicypionate, also known as Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) or EV7SH765LS, is a potent form of estrogenic steroids. It plays a significant role in various physiological processes, particularly in the female reproductive system .

Target of Action

Estradiol Dicypionate primarily targets the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, Estradiol Dicypionate exerts its effects by binding to the Estrogen Receptor (ER). This binding triggers a series of downstream effects within the body . The compound is absorbed and then cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Biochemical Pathways

Estradiol Dicypionate influences the synthesis of several proteins and increases the production of binding proteins, lipoproteins, and the proteins involved in blood clotting . It also modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .

Pharmacokinetics

Estradiol Dicypionate is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol .

Result of Action

The molecular and cellular effects of Estradiol Dicypionate’s action are diverse. It influences the synthesis of several proteins and increases the production of binding proteins, lipoproteins, and the proteins involved in blood clotting . It also modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Estradiol Dicypionate. Endocrine-disrupting chemicals (EDCs) may interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These molecules are extremely heterogeneous and include both synthetic and natural chemicals . Humans are exposed to EDCs from several sources, and this may be dangerous especially during critical life stages, such as in fetuses or children .

安全和危害

生化分析

Biochemical Properties

Estradiol Dicypionate interacts with various enzymes, proteins, and other biomolecules. It binds to the Estrogen Receptor (ER) including ERα and ERβ subtypes, which are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . It also interacts with ribosomes to produce specific proteins that express the effect of Estradiol Dicypionate upon the target cell .

Cellular Effects

Estradiol Dicypionate has profound effects on various types of cells and cellular processes. It strongly promotes cellular proliferation . It influences cell function by generating cellular signals through its interactions with ion channels on the surface of cells or by binding to and activating a class of proteins called receptors .

Molecular Mechanism

Estradiol Dicypionate enters target cells freely and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA . This mechanism of action allows Estradiol Dicypionate to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of Estradiol Dicypionate change over time in laboratory settings. Ionizing radiation significantly reduces the secretion of Estradiol Dicypionate by ER+ breast cancer cells

Dosage Effects in Animal Models

The effects of Estradiol Dicypionate vary with different dosages in animal models. For instance, increasing the dose of Estradiol Dicypionate benefited the reproductive performance of Nellore beef cows with a reduced body condition score .

Metabolic Pathways

Estradiol Dicypionate is involved in various metabolic pathways. It is produced in the gonads and adrenal glands, as well as various other tissue and cell types, including those within the placenta and brain

Transport and Distribution

Estradiol Dicypionate is transported and distributed within cells and tissues. It is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .

Subcellular Localization

It is known that Estradiol Dicypionate can enter the nucleus of the target cell, and regulate gene transcription

属性

IUPAC Name |

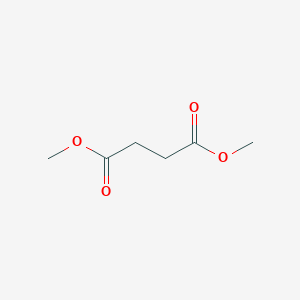

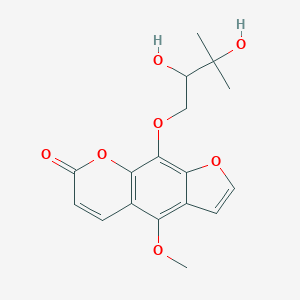

[(8R,9S,13S,14S,17S)-3-(3-cyclopentylpropanoyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O4/c1-34-21-20-28-27-15-13-26(37-32(35)18-10-23-6-2-3-7-23)22-25(27)12-14-29(28)30(34)16-17-31(34)38-33(36)19-11-24-8-4-5-9-24/h13,15,22-24,28-31H,2-12,14,16-21H2,1H3/t28-,29-,30+,31+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDLDDBZCWVZBX-FTWOUWFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979386 | |

| Record name | Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

633-36-3 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, dicyclopentanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol dicypionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol bis(cyclopentanepropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estradiol dicypionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV7SH765LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

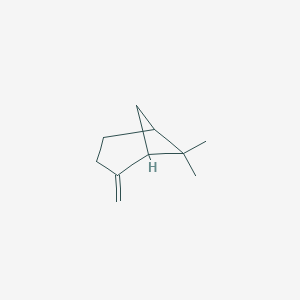

![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one](/img/structure/B31032.png)